An In-depth Technical Guide to 2-Chloroterephthalic Acid: Chemical Structure and Properties
An In-depth Technical Guide to 2-Chloroterephthalic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroterephthalic acid is a halogenated aromatic dicarboxylic acid that serves as a versatile building block in organic synthesis. Its structure, derived from terephthalic acid with a chlorine substituent on the benzene ring, imparts unique reactivity and properties, making it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Chloroterephthalic acid.
Chemical Structure and Identifiers
2-Chloroterephthalic acid is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a chlorine atom at position 2. This substitution pattern leads to an asymmetrical molecule with distinct electronic and steric properties compared to its parent compound, terephthalic acid.
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Caption: Chemical structure of 2-Chloroterephthalic acid.
Table 1: Chemical Identifiers of 2-Chloroterephthalic Acid
| Identifier | Value |
| IUPAC Name | 2-Chlorobenzene-1,4-dicarboxylic acid |
| CAS Number | 1967-31-3[1] |
| Molecular Formula | C₈H₅ClO₄ |
| Molecular Weight | 200.58 g/mol [1] |
| InChI | InChI=1S/C8H5ClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
| InChIKey | ZPXGNBIFHQKREO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)C(=O)O |
| Synonyms | 2-Chloro-1,4-benzenedicarboxylic acid, Chloroterephthalic acid |
Physicochemical Properties
2-Chloroterephthalic acid is a white to off-white crystalline solid at room temperature. It exhibits solubility in polar organic solvents. The presence of the electron-withdrawing chlorine atom and carboxylic acid groups influences its acidity and reactivity.
Table 2: Physicochemical Properties of 2-Chloroterephthalic Acid
| Property | Value | Conditions |
| Melting Point | 306-308 °C[2] | - |
| Boiling Point (Predicted) | 400.5 ± 30.0 °C[2] | - |
| Density (Predicted) | 1.586 ± 0.06 g/cm³[2] | - |
| Flash Point | 196 °C[2] | - |
| Vapor Pressure | 3.91E-07 mmHg | 25 °C[2] |
| pKa (Predicted) | - | - |
| LogP (Predicted) | 1.7364[1] | - |
| Solubility | Soluble in polar organic solvents | - |
Experimental Protocols for Synthesis
Several synthetic routes to 2-Chloroterephthalic acid have been reported. The choice of method often depends on the availability of starting materials and the desired scale of production.
Method 1: Oxidation of Chloro-p-xylene
One common method involves the oxidation of chloro-p-xylene.
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Caption: Synthesis of 2-Chloroterephthalic acid via oxidation.
Protocol:
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Reaction Setup: In a suitable pressure vessel (e.g., a Teflon-lined metal bomb), combine chloro-p-xylene, nitric acid, and distilled water.
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Heating: Heat the sealed vessel to approximately 170°C for 12 hours.
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Isolation: After cooling, the solid product is collected by filtration.
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Purification: The crude product is washed thoroughly with distilled water to remove any remaining nitric acid and other impurities.
Method 2: Sandmeyer Reaction of 2-Aminoterephthalic Acid
The Sandmeyer reaction provides an alternative route starting from 2-aminoterephthalic acid. This method is a classic transformation in aromatic chemistry for the introduction of a halide.
Protocol:
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Diazotization:
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Suspend 2-aminoterephthalic acid in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5°C in an ice bath.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt.
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Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
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Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and then heat to facilitate the replacement of the diazonium group with chlorine, which is evidenced by the cessation of nitrogen gas evolution.
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Work-up and Purification:
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Cool the reaction mixture and collect the crude product by filtration.
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Wash the solid with cold water.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.
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Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. Due to the substitution pattern, three distinct aromatic proton signals would be anticipated. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bearing the carboxylic acid groups would appear at the lowest field, followed by the carbon attached to the chlorine atom and the other aromatic carbons.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid groups in the region of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups would be observed around 1700 cm⁻¹. C-Cl stretching vibrations would be expected in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation would likely involve the loss of hydroxyl groups, water, and carbon monoxide from the carboxylic acid moieties.
Safety and Handling
2-Chloroterephthalic acid should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Precautionary Statements:
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Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
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Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
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Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Applications in Research and Development
2-Chloroterephthalic acid is a key intermediate in the synthesis of more complex molecules. Its difunctional nature allows for its use in polymerization reactions to produce polyesters and polyamides with modified properties due to the presence of the chlorine atom. In the pharmaceutical and agrochemical industries, the carboxylic acid groups can be readily converted to other functional groups such as esters, amides, and acid chlorides, providing a scaffold for the development of new bioactive compounds. The chlorine substituent can also be a site for further chemical modification or can influence the electronic properties and metabolic stability of the final product.
Conclusion
2-Chloroterephthalic acid is a valuable chemical intermediate with a well-defined structure and a range of predictable properties. The synthetic methods described provide accessible routes to this compound, enabling its use in various research and development applications. Proper handling and safety precautions are essential when working with this chemical. Further research into the biological activities of 2-chloroterephthalic acid and its derivatives may uncover new opportunities in drug discovery and materials science.
